Cas no 83249-08-5 (3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid)

O ácido 3-hidroxibiciclo[1.1.1]pentano-1-carboxílico é um composto orgânico de estrutura rígida e compacta, caracterizado pelo seu núcleo biciclo[1.1.1]pentano, que confere alta tensão estereoquímica e propriedades estereoeletrônicas únicas. A presença do grupo hidroxila na posição 3 e do grupo carboxila na posição 1 oferece versatilidade em síntese orgânica, permitindo sua utilização como bloco de construção para moléculas complexas. Sua estrutura bicíclica o torna um scaffold valioso no desenvolvimento de fármacos e materiais avançados, devido à sua capacidade de modular conformações moleculares e interações intermoleculares. Sua estabilidade e reatividade controlada o destacam em aplicações que requerem precisão estereoquímica.
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-08-5 structure
Product Name:3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
N.o CAS:83249-08-5
MF:C6H8O3
MW:128.125922203064
MDL:MFCD19230741
CID:3164718
PubChem ID:15579848
Update Time:2025-09-05

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
    • AKOS006386430
    • P16565
    • MFCD19230741
    • SY046670
    • EN300-37374044
    • 83249-08-5
    • CS-0051338
    • EN300-113972
    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylicacid
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-
    • SCHEMBL16038181
    • SB16266
    • AS-53483
    • MDL: MFCD19230741
    • Inchi: 1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
    • Chave InChI: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
    • SMILES: O=C(C12CC(C1)(O)C2)O

Propriedades Computadas

  • Massa Exacta: 128.047344113g/mol
  • Massa monoisotópica: 128.047344113g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 165
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.6
  • Superfície polar topológica: 57.5Ų

Propriedades Experimentais

  • Densidade: 1.9±0.1 g/cm3
  • Ponto de ebulição: 289.2±40.0 °C at 760 mmHg
  • Ponto de Flash: 142.9±23.8 °C
  • Pressão de vapor: 0.0±1.3 mmHg at 25°C

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Informações de segurança

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02465-0.5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%%
0.5g
$1287 2023-09-07
Chemenu
CM116328-100mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
100mg
$*** 2023-05-29
Chemenu
CM116328-250mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
250mg
$*** 2023-05-29
Chemenu
CM116328-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
1g
$*** 2023-03-29
Chemenu
CM116328-5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
5g
$*** 2023-03-29
Chemenu
CM116328-10g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
10g
$*** 2023-05-29
Chemenu
CM116328-500mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
500mg
$*** 2023-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177544-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
1g
¥20800.90 2023-09-02
Enamine
EN300-113972-0.05g
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-113972-0.1g
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%
0.1g
$690.0 2023-10-26

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 2

Condições de reacção
1.1 Catalysts: Potassium carbonate
Referência
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 4

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
3.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
6.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
7.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
7.2 Reagents: Triethylamine ;  overnight, rt
8.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
9.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
2.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 7

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
2.2 Reagents: Triethylamine ;  overnight, rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
4.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
3.2 Reagents: Triethylamine ;  overnight, rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
5.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
4.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
4.2 Reagents: Triethylamine ;  overnight, rt
5.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
6.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
5.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
5.2 Reagents: Triethylamine ;  overnight, rt
6.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
7.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
6.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
6.2 Reagents: Triethylamine ;  overnight, rt
7.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
8.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 12

Condições de reacção
1.1 Solvents: Diethyl ether ;  6 h
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
2.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
6.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
7.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
8.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
8.2 Reagents: Triethylamine ;  overnight, rt
9.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
10.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Método de produção 13

Condições de reacção
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ;  6 h
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
9.2 Reagents: Triethylamine ;  overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
11.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Número da Ordem:A1054007
Estado das existências:in Stock
Quantidade:50mg/100mg/250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:39
Preço ($):193.0/287.0/459.0/1239.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
A1054007
Pureza:99%/99%/99%/99%
Quantidade:50mg/100mg/250mg/1g
Preço ($):193.0/287.0/459.0/1239.0
E- mail